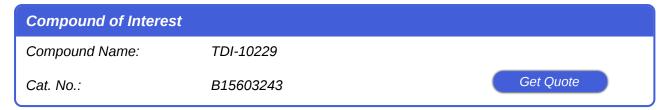


Application Notes and Protocols for In Vivo Mouse Studies with TDI-10229

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for the use of **TDI-10229** in in vivo mouse studies. **TDI-10229** is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1]

Mechanism of Action

TDI-10229 functions by inhibiting soluble adenylyl cyclase (sAC), an enzyme responsible for converting ATP to cyclic AMP (cAMP).[1] Unlike transmembrane adenylyl cyclases, sAC is located in the cytoplasm, nucleus, and mitochondria and is regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. By inhibiting sAC, **TDI-10229** reduces intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA). This mechanism has been explored for various therapeutic applications, including non-hormonal contraception.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **TDI-10229** from biochemical, cellular, and pharmacokinetic studies.

Table 1: In Vitro Potency of TDI-10229



Assay Type	Target/Cell Line	IC50 (nM)	Reference	
Biochemical Assay	Purified Human sAC Protein	160	[2][3]	
Biochemical Assay	Purified Human sAC Protein	195	[1][4]	
Biochemical Assay	Purified Human sAC Protein	158.6	[5]	
Cellular Assay	sAC-overexpressing Rat 4-4 Cells		[2][3]	
Cellular Assay	sAC-overexpressing 4-4 Cells	113.5	[5]	
Cellular Assay	sAC-overexpressing Rat 4-4 Cells	102	[6]	

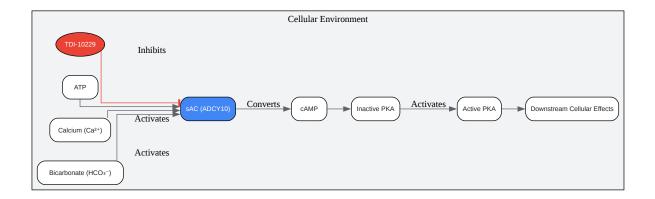
Table 2: Pharmacokinetic Parameters of TDI-10229 in Mice

Dosage (Oral)	C _{max} (µM)	AUC (μg·h/mL)	MRT (hours)	Bioavailabil ity (%)	Reference
5 mg/kg	15.5	94	3.95	Not Reported	[1]
Not Specified	Not Reported	Not Reported	Not Reported	59	[7]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by TDI-10229.





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Caption: Inhibition of the soluble adenylyl cyclase (sAC) signaling pathway by TDI-10229.

Experimental Protocols

This section provides detailed protocols for the preparation and oral administration of **TDI-10229** in mice.

Preparation of TDI-10229 Formulation for Oral Gavage

This protocol is adapted from a formulation designed to enhance the solubility and bioavailability of orally administered compounds.[1]

Materials:

- TDI-10229 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)



- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

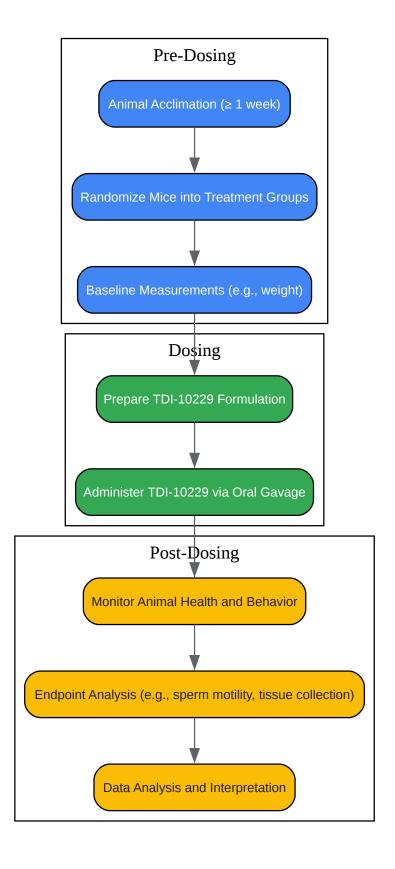
Procedure:

- Prepare a stock solution of TDI-10229 in DMSO. For example, to achieve a final dosing solution of 2.08 mg/mL, prepare a 20.8 mg/mL stock solution in DMSO.
- In a sterile microcentrifuge tube, combine the vehicle components. For a 1 mL final volume, add:
 - 400 μL of PEG300
 - 50 μL of Tween-80
- Vortex the mixture thoroughly until a homogenous solution is formed.
- Add the **TDI-10229** stock solution to the vehicle. For a 1 mL final volume, add 100 μ L of the 20.8 mg/mL **TDI-10229** stock in DMSO.
- Vortex the mixture again to ensure complete dissolution of the compound.
- Add saline to reach the final volume. Add 450 μ L of saline to the mixture to bring the total volume to 1 mL.
- Vortex one final time to ensure the formulation is a clear, homogenous solution.
- Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming may be required. However, ensure the temperature does not degrade the compound.

In Vivo Mouse Study Workflow

The following workflow outlines the key steps for conducting an in vivo study with **TDI-10229** in mice.





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Caption: General experimental workflow for an in vivo mouse study with TDI-10229.



Protocol for Oral Gavage Administration

This protocol provides a standardized procedure for administering **TDI-10229** to mice via oral gavage. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.[8][9][10]

Materials:

- TDI-10229 formulation
- Appropriately sized syringe (e.g., 1 mL)
- Gavage needle (20-22 gauge for most adult mice, with a ball tip)
- Weigh scale
- 70% ethanol for disinfection

Procedure:

- Animal Preparation:
 - Weigh the mouse to accurately calculate the dosing volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[8][10]
 - For some studies, a brief fasting period (4-6 hours) may be considered to ensure an empty stomach, but this should be justified in the experimental protocol.
- Gavage Needle Measurement:
 - Measure the correct insertion depth by holding the gavage needle alongside the mouse.
 The needle should extend from the corner of the mouth to the last rib (xiphoid process).
 Mark this length on the needle if necessary.[8]
- Animal Restraint:
 - Securely restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head. The body should be held in a vertical position to facilitate the



passage of the needle into the esophagus.[9]

Gavage Administration:

- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.
- The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
- Once the needle is inserted to the predetermined depth, slowly and steadily depress the syringe plunger to administer the formulation. The administration should take 2-3 seconds.
 [8]

Post-Administration:

- Slowly withdraw the gavage needle in a single, smooth motion.
- Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[8][11]
- Continue to monitor the animal's health and behavior according to the experimental protocol.

Recommended Dosages for In Vivo Mouse Studies

The selection of a specific dose will depend on the research question and the experimental model. Based on published literature, the following dosages have been used:

- 5 mg/kg (oral): This dose was used in pharmacokinetic studies to determine parameters such as C_{max} , AUC, and MRT.[1]
- 50 mg/kg (oral): A single oral dose of 50 mg/kg has been shown to inhibit sperm motility in mice.



Researchers should perform dose-response studies to determine the optimal dose for their specific experimental endpoint.

Safety and Selectivity

TDI-10229 has demonstrated a favorable safety profile in preclinical studies. It was not cytotoxic at concentrations up to 20 μ M, which is over 200 times its cellular IC₅₀.[7] Furthermore, it has shown high selectivity for sAC over transmembrane adenylyl cyclase subtypes and did not exhibit significant activity against a large panel of kinases and other common drug targets.[7]

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC) and in compliance with all applicable laws and regulations.

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